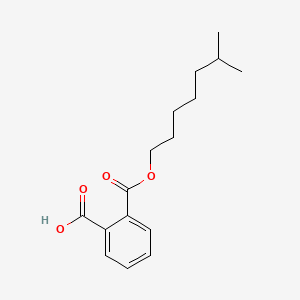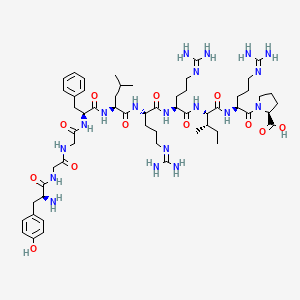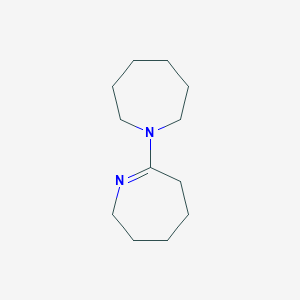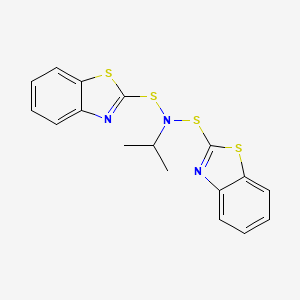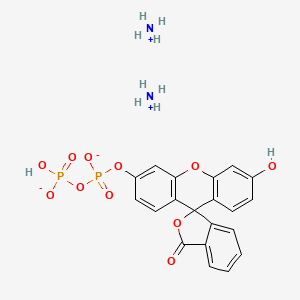
6-Phenyl-1,4-oxathian-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenyl-1,4-oxathian-2-one: is a heterocyclic compound that belongs to the class of 1,4-oxathian-2-ones These compounds are characterized by a six-membered ring containing both oxygen and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-oxathian-2-ones, including 6-Phenyl-1,4-oxathian-2-one, can be achieved through a one-pot reaction of epoxides with ethyl mercaptoacetate in the presence of a catalytic amount of triton B (benzyltrimethylammonium hydroxide). This method is eco-friendly and efficient, providing high regioselectivity due to the nucleophilic attack on the less sterically hindered carbon atom of the epoxide .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The reaction is usually carried out at controlled temperatures and pressures to ensure the desired product formation.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Phenyl-1,4-oxathian-2-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the sulfur atom.
Common Reagents and Conditions:
Oxidation: Reagents such as calcium hypochlorite or sodium periodate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various nucleophiles, including amines and thiols, can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted phenyl derivatives and thiol-substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-Phenyl-1,4-oxathian-2-one is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds. Its unique structure allows for diverse chemical modifications.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities.
Medicine: The medicinal chemistry field explores this compound derivatives for their potential therapeutic applications. These compounds are investigated for their ability to interact with specific biological targets, leading to the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of 6-Phenyl-1,4-oxathian-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
1,4-Oxathiane: A related compound with a similar ring structure but without the phenyl group.
1,4-Oxathian-2-one-4,4-dioxide: An oxidized derivative with different chemical properties.
1,4-Dithiane: A sulfur analog with two sulfur atoms in the ring.
Uniqueness: 6-Phenyl-1,4-oxathian-2-one stands out due to the presence of the phenyl group, which imparts unique chemical reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for scientific research and industrial use .
Eigenschaften
CAS-Nummer |
32863-50-6 |
|---|---|
Molekularformel |
C10H10O2S |
Molekulargewicht |
194.25 g/mol |
IUPAC-Name |
6-phenyl-1,4-oxathian-2-one |
InChI |
InChI=1S/C10H10O2S/c11-10-7-13-6-9(12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI-Schlüssel |
SPYHJJYHOOPZBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=O)CS1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


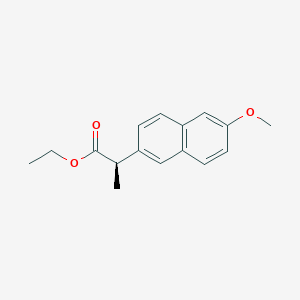
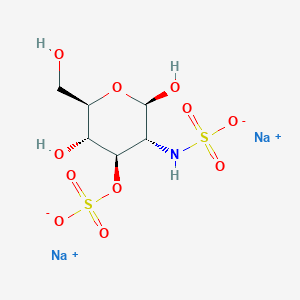
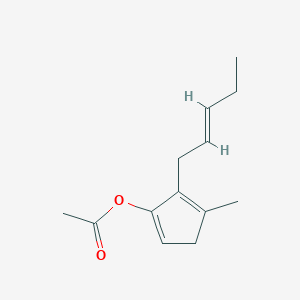
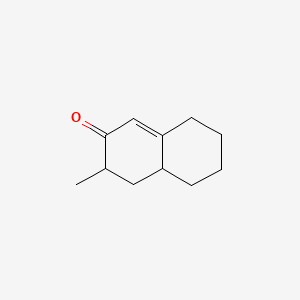
![[(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B13819114.png)
![7,12-diazapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene](/img/structure/B13819115.png)

